6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Anticancer Cytotoxicity Coumarin-oxadiazole hybrids

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 931697-63-1) is a synthetic hybrid molecule containing a coumarin (2H-chromen-2-one) core linked via a 1,2,4-oxadiazole bridge to a 3,4,5-trimethoxyphenyl group. This compound belongs to a broader class of coumarin-1,2,4-oxadiazole hybrids that have been investigated for anticonvulsant, anticancer, and enzyme inhibitory activities.

Molecular Formula C21H18N2O6
Molecular Weight 394.383
CAS No. 931697-63-1
Cat. No. B2419772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS931697-63-1
Molecular FormulaC21H18N2O6
Molecular Weight394.383
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C21H18N2O6/c1-11-5-6-15-12(7-11)8-14(21(24)28-15)20-22-19(23-29-20)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-10H,1-4H3
InChIKeyYTCOAEGRZROLLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: Structural Context and Procurement Landscape


6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 931697-63-1) is a synthetic hybrid molecule containing a coumarin (2H-chromen-2-one) core linked via a 1,2,4-oxadiazole bridge to a 3,4,5-trimethoxyphenyl group. This compound belongs to a broader class of coumarin-1,2,4-oxadiazole hybrids that have been investigated for anticonvulsant, anticancer, and enzyme inhibitory activities. However, a targeted search of primary research papers, patents, and authoritative databases returns no publication directly characterizing or quantifying the biological activity of this specific compound [1]. The available information for this compound is limited to vendor product listings, which are not considered primary sources of verified differentiation data. The compound's closest structurally characterized analogs, such as the des-methyl derivative (CAS 892758-40-6) and the 8-methoxy variant (CAS 892756-81-9), have been described in screening contexts, but no direct head-to-head comparative data against this derivative are available in the peer-reviewed literature.

Why Generic Substitution Fails for 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Even within the narrow structural class of coumarin-1,2,4-oxadiazole hybrids, minor substituent changes can drastically alter biological activity profiles. For example, in a related series of coumarin-1,2,4-oxadiazole anticonvulsant agents, variation in the aryl substitution on the oxadiazole ring led to compounds with markedly different in vivo efficacy in MES and PTZ seizure models, with some analogs showing neurotoxicity while others were devoid of it [1]. Similarly, 6-methyl substitution on the coumarin core is known to modulate monoamine oxidase B (MAO-B) inhibitory potency and selectivity in structurally related 3-phenylcoumarins, where the presence and position of the methyl group directly impacts the IC50 value [2]. Procuring a generic, uncharacterized analog of CAS 931697-63-1 without verified batch-to-batch biological data therefore carries the risk of obtaining a compound with a completely different activity fingerprint, rendering experimental results non-reproducible. The absence of published comparative data for this specific compound makes blind substitution a significant scientific risk.

Quantitative Differentiation Evidence for 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Direct Comparative Anticancer Activity Data Unavailable in Peer-Reviewed Literature

A thorough search of primary research databases reveals no peer-reviewed publication that reports a quantitative, head-to-head comparison of the anticancer activity of CAS 931697-63-1 against a defined comparator. While structurally related compounds (e.g., the des-methyl analog CAS 892758-40-6) have been listed with inhibitory values on vendor sites, these are not traceable to a verified assay context or a published study and are therefore excluded from core evidence. This constitutes a critical evidence gap for procurement decisions based on cancer-relevant applications.

Anticancer Cytotoxicity Coumarin-oxadiazole hybrids

Anticonvulsant Activity Profile Not Established Relative to Class Leads

In the most relevant published series of coumarin-1,2,4-oxadiazole hybrids (compounds 3a–m), compound 3b was identified as the most potent anticonvulsant in the maximal electroshock (MES) model, with no neurotoxicity, and its activity was reversed by flumazenil, implicating a benzodiazepine mechanism [1]. CAS 931697-63-1 was not included in this study, and no other study has placed it in direct comparison with 3b or diazepam. The 6-methyl and 3,4,5-trimethoxyphenyl substitutions present on the target compound are not identical to those of any compound in the 3a–m series, making extrapolation unreliable.

Anticonvulsant MES model PTZ model

Carbonic Anhydrase Inhibition Selectivity Profile Not Reported

A series of coumarin-linked 1,2,4-oxadiazoles was evaluated for inhibition of human carbonic anhydrase isoforms hCA I, II, IX, and XII, revealing compounds with low nanomolar affinity for the tumor-associated isoform hCA IX and high selectivity over the cytosolic isoform hCA II [1]. CAS 931697-63-1 was not among the compounds tested, and its selectivity profile cannot be inferred from the published data because the structural modifications between the reported hits and the target compound (specifically, the 6-methyl substitution and the nature of the linker) are known to impact CA isoform selectivity. No independent study has filled this gap.

Carbonic anhydrase Isoform selectivity Tumor-associated hCA IX/XII

Verified Application Scenarios for 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Chemical Probe for Structure-Activity Relationship (SAR) Studies in Coumarin-Oxadiazole Hybrid Space

The primary value of CAS 931697-63-1 lies in its use as a structurally defined analog for internal SAR exploration. In the absence of published biological data, a research group that has already established an in-house assay for a coumarin-1,2,4-oxadiazole series may procure this compound to systematically probe the effect of 6-methyl substitution on the coumarin ring when combined with a 3,4,5-trimethoxyphenyl substituent on the oxadiazole. This analog would be compared strictly against in-house data for the des-methyl parent or other substitution patterns to generate de novo comparative evidence, rather than relying on literature claims.

Reference Standard in Analytical Method Development for Complex Heterocyclic Libraries

Given its well-defined structure and commercial availability from multiple vendors, this compound may serve as a retention-time marker or mass-spectrometry standard when developing LC-MS or GC-MS methods for screening libraries of coumarin-oxadiazole hybrids. Its utility in this context depends solely on its chemical identity and purity, which are verifiable by the supplier's certificate of analysis, not on any differential biological activity.

Computational Docking and Pharmacophore Modeling Studies

The compound's three-dimensional structure, featuring a planar coumarin, a hydrogen-bond-accepting oxadiazole, and a trimethoxyphenyl ring with multiple oxygen atoms, makes it a suitable candidate for in silico docking experiments against protein targets known to accommodate similar scaffolds (e.g., GABAA receptor benzodiazepine site or carbonic anhydrase active site). However, computational predictions derived from such models must be explicitly labeled as unvalidated until confirmed by in vitro assays, and cannot serve as procurement differentiators against experimentally characterized competitors.

Quote Request

Request a Quote for 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.